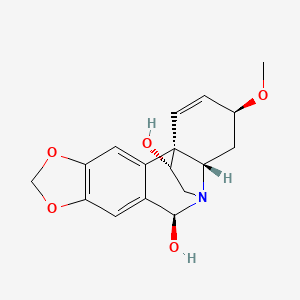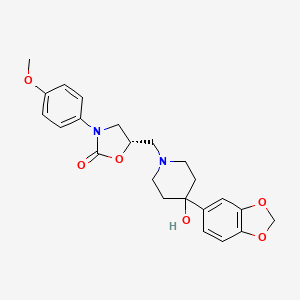
Panamesine
Vue d'ensemble
Description
Panamesine, également connu sous son nom de code de développement EMD-57455, est un antagoniste du récepteur sigma qui était en cours de développement par Merck comme un antipsychotique potentiel pour le traitement de la schizophrénie dans les années 1990. C'est un antagoniste sélectif des deux sous-types de récepteurs sigma, les récepteurs sigma-1 et sigma-2 .
Applications De Recherche Scientifique
Panamesine has been studied extensively for its potential use in the treatment of schizophrenia. It has shown promise as an antipsychotic agent due to its ability to selectively antagonize sigma receptors, which are implicated in the pathophysiology of schizophrenia . Additionally, this compound has been investigated for its effects on sleep patterns and immune response in patients with schizophrenia .
In the field of chemistry, this compound serves as a valuable tool for studying sigma receptor biology and the development of new sigma receptor ligands.
Mécanisme D'action
Panamesine exerts its effects primarily through antagonism of sigma-1 and sigma-2 receptors. These receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and modulation of intracellular signaling pathways . By blocking these receptors, this compound can modulate dopaminergic and serotonergic neurotransmission, which is thought to contribute to its antipsychotic effects .
Analyse Biochimique
Biochemical Properties
Panamesine is a selective antagonist of both sigma receptor subtypes, the σ1 and σ2 receptors, with an IC50 value of 6 nM . It also interacts with dopamine D2 and D3 receptors, exhibiting potent antidopaminergic activity . The major metabolite of this compound, EMD-59983, retains high affinity for sigma receptors and dopamine receptors . These interactions suggest that this compound can modulate neurotransmitter systems, which is crucial for its potential therapeutic effects.
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving patients with schizophrenia, this compound improved psychometric variables without causing significant side effects related to the extrapyramidal motoric system . It also did not increase plasma cytokine and soluble cytokine receptor levels, indicating an absence of immunomodulation . Additionally, this compound increased sleep efficiency and reduced time spent awake, demonstrating sleep-consolidating effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its antagonistic action on sigma receptors. By binding to these receptors, this compound inhibits their activity, which can modulate neurotransmitter release and receptor signaling pathways . The drug’s interaction with dopamine receptors further contributes to its antipsychotic effects by inhibiting dopamine-mediated signaling . These combined actions help in reducing symptoms of schizophrenia and improving overall mental health.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stable effects over time. Studies have indicated that this compound does not degrade rapidly and maintains its efficacy in both in vitro and in vivo conditions . Long-term studies have demonstrated that this compound continues to exert its antipsychotic effects without significant loss of potency or stability . This stability is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Lower doses have been effective in reducing psychotic symptoms without causing significant side effects . Higher doses may lead to mild dyskinetic movements and other adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is metabolized into its major metabolite, EMD-59983, which retains high affinity for sigma and dopamine receptors . The metabolic pathways involve enzymatic reactions that convert this compound into its active form, allowing it to exert its therapeutic effects. These pathways are essential for understanding the drug’s pharmacokinetics and optimizing its clinical use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with membrane transporters that facilitate its movement across cellular membranes . These transporters play a crucial role in the drug’s absorption, distribution, metabolism, and elimination (ADME) processes . Understanding these mechanisms is vital for optimizing this compound’s therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with specific cellular compartments. The drug is directed to its target sites through mechanisms such as directed transport and passive diffusion . These processes ensure that this compound reaches its intended receptors and exerts its effects efficiently. The localization of this compound within cells is crucial for its activity and therapeutic potential.
Méthodes De Préparation
La synthèse de Panamesine implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle oxazolidinone : Ceci est réalisé par la réaction d'une amine appropriée avec un isocyanate.
Introduction du cycle pipéridine : Ceci implique la réaction de l'intermédiaire oxazolidinone avec un dérivé de pipéridine.
Fonctionnalisation des cycles aromatiques :
Les méthodes de production industrielle pour la this compound impliqueraient probablement l'optimisation de ces voies de synthèse afin de maximiser le rendement et la pureté tout en minimisant l'utilisation de réactifs et de solvants dangereux.
Analyse Des Réactions Chimiques
La Panamesine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers métabolites. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la this compound. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des cycles aromatiques.
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de la this compound, ainsi que des composés aromatiques substitués.
Applications de la recherche scientifique
La this compound a été étudiée de manière approfondie pour son utilisation potentielle dans le traitement de la schizophrénie. Elle s'est avérée prometteuse comme agent antipsychotique en raison de sa capacité à antagoniser sélectivement les récepteurs sigma, qui sont impliqués dans la physiopathologie de la schizophrénie . De plus, la this compound a été étudiée pour ses effets sur les habitudes de sommeil et la réponse immunitaire chez les patients schizophrènes .
Dans le domaine de la chimie, la this compound sert d'outil précieux pour étudier la biologie des récepteurs sigma et le développement de nouveaux ligands des récepteurs sigma.
Mécanisme d'action
La this compound exerce ses effets principalement par l'antagonisme des récepteurs sigma-1 et sigma-2. Ces récepteurs sont impliqués dans divers processus cellulaires, y compris la modulation des canaux ioniques, la régulation de la libération de neurotransmetteurs et la modulation des voies de signalisation intracellulaire . En bloquant ces récepteurs, la this compound peut moduler la neurotransmission dopaminergique et sérotoninergique, ce qui pourrait contribuer à ses effets antipsychotiques .
Comparaison Avec Des Composés Similaires
La Panamesine est unique parmi les antagonistes des récepteurs sigma en raison de sa forte sélectivité pour les récepteurs sigma-1 et sigma-2. Des composés similaires incluent :
Rimcazole : Un autre antagoniste des récepteurs sigma avec des propriétés antipsychotiques.
Eliprodil : Un antagoniste des récepteurs sigma qui a été étudié pour ses effets neuroprotecteurs.
BMY-14802 : Un antagoniste des récepteurs sigma avec des effets antipsychotiques et neuroprotecteurs potentiels.
Comparée à ces composés, la this compound a montré un profil unique de sélectivité des récepteurs et d'effets pharmacologiques, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINYZUDVKTUKIA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@@H](OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160971 | |
| Record name | Panamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139225-22-2 | |
| Record name | Panamesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139225-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panamesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139225222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023D9E916L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


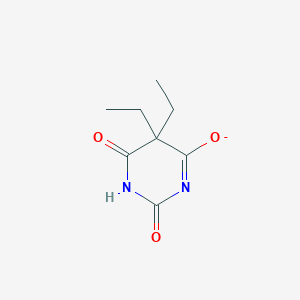
![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)
![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)

![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester](/img/structure/B1225754.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)
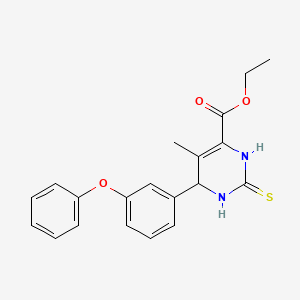
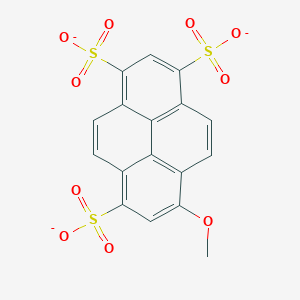
![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B1225766.png)

